molecular formula C24H22N4O6 B7710005 N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline

N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7710005
M. Wt: 462.5 g/mol
InChI Key: FMWCTJQLIAKNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline, also known as TBOA, is a chemical compound that has been widely studied for its potential applications in scientific research. TBOA belongs to the class of oxadiazole derivatives, which have been found to possess various biological activities.

Mechanism of Action

N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline inhibits glutamate transporters by binding to the substrate-binding site and preventing the transport of glutamate across the membrane. This results in an increase in extracellular glutamate concentration, which can lead to excitotoxicity and neuronal damage. N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been found to have a higher affinity for EAAT2 than EAAT1, which may explain its selective inhibition of astrocytic glutamate transporters.
Biochemical and Physiological Effects:
N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline can induce neuronal cell death and increase reactive oxygen species (ROS) production. In vivo studies have shown that N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline can induce seizures and impair cognitive function in rodents. However, the effects of N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline on different cell types and brain regions may vary, and further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has several advantages as a research tool. It is a potent and selective inhibitor of glutamate transporters, which makes it a valuable tool for investigating the role of glutamate transporters in various physiological and pathological conditions. N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has some limitations as a research tool. Its effects on different cell types and brain regions may vary, and its toxicity and potential side effects need to be carefully considered in experimental design.

Future Directions

There are several future directions for research on N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline. One direction is to investigate the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the potential therapeutic applications of N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline in treating epilepsy and other neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline and to develop more selective and potent inhibitors of glutamate transporters.

Synthesis Methods

The synthesis of N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been described in several research articles. One of the most commonly used methods involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with benzylamine and 4-nitroaniline in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to obtain N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline as a white crystalline solid.

Scientific Research Applications

N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been widely used in scientific research as a potent inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating the extracellular concentration of glutamate. N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been found to selectively inhibit the glutamate transporter subtype EAAT1 and EAAT2, which are mainly expressed in astrocytes. N-benzyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been used to investigate the role of glutamate transporters in various physiological and pathological conditions, such as epilepsy, ischemia, and neurodegenerative diseases.

properties

IUPAC Name

N-benzyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6/c1-31-20-12-17(13-21(32-2)22(20)33-3)23-26-24(34-27-23)16-9-10-18(19(11-16)28(29)30)25-14-15-7-5-4-6-8-15/h4-13,25H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWCTJQLIAKNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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